Epidepride
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Overview
Description
Epidepride is a compound with a high affinity for dopamine D2 and D3 receptors. It is primarily used as a radiotracer in single-photon emission computed tomography (SPECT) imaging to study the dopaminergic system in the brain . The molecular formula of this compound is C16H23IN2O3, and it is known for its exceptional binding properties, making it a valuable tool in neuroimaging .
Preparation Methods
Epidepride can be synthesized through a series of chemical reactions starting from 3-methoxysalicylic acid. The synthesis involves five steps, including iodination and coupling reactions . The reaction conditions are carefully controlled to ensure high yield and purity. Industrial production methods often involve the use of oxidizing agents such as chloramine-T, iodogen, and hydrogen peroxide to achieve the desired radiochemical yield and purity . The optimized radiochemical yield is about 90%, with a radiochemical purity of 99.9% .
Chemical Reactions Analysis
Epidepride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and hydrogen peroxide . For instance, in the presence of hydrogen peroxide, this compound undergoes oxidative decomposition, resulting in the formation of a major oxidation product with an m/z value of 435 . The reaction conditions, such as pH and temperature, are crucial in determining the stability and degradation pathways of this compound .
Scientific Research Applications
Epidepride is widely used in scientific research, particularly in the field of neuroimaging. It is employed as a high-affinity radiotracer for imaging dopamine D2 and D3 receptors in the brain using SPECT . This application is valuable in studying various neurological and psychiatric disorders, including schizophrenia and Parkinson’s disease . Additionally, this compound’s ability to bind to extrastriatal receptors makes it a unique tool for mapping the dopaminergic system in both preclinical and clinical settings .
Mechanism of Action
Epidepride exerts its effects by binding with high affinity to dopamine D2 and D3 receptors . This binding inhibits the action of dopamine at these receptors, allowing for the visualization of receptor distribution and density in the brain . The molecular targets of this compound include both striatal and extrastriatal regions, making it a versatile radiotracer for studying the dopaminergic system .
Comparison with Similar Compounds
Epidepride is often compared with other radioligands such as [18F]fallypride and [76Br]isoremoxipride . While these compounds also target dopamine D2 receptors, this compound’s high affinity and ability to bind to extrastriatal receptors set it apart . Additionally, this compound has been labeled with both iodine-123 and carbon-11, allowing for versatile imaging applications using SPECT and positron emission tomography (PET) . This versatility and high binding affinity make this compound a unique and valuable tool in neuroimaging research.
Properties
CAS No. |
107188-87-4 |
---|---|
Molecular Formula |
C16H23IN2O3 |
Molecular Weight |
418.27 g/mol |
IUPAC Name |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C16H23IN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)/t12-/m0/s1 |
InChI Key |
APNNSBJHVTUORL-LBPRGKRZSA-N |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |
107188-87-4 | |
Synonyms |
epidepride N-((1-ethyl-2-pyrrolidinyl)-methyl)-5-iodo-2,3-dimethoxybenzamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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